8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-phenyl-1,2,4,8-tetraazaspiro(4.5)decan-3-one
Overview
Description
8-(5-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-phenyl-1,2,4,8-tetraazaspiro(4.5)decan-3-one is a useful research compound. Its molecular formula is C22H19Cl3N6O2 and its molecular weight is 505.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structures similar to the one have been synthesized and their crystal structures analyzed to understand their molecular conformations. For instance, a study on the synthesis and crystal structure of a related compound demonstrated its complex molecular structure, highlighting the potential for diverse chemical reactivity and interactions (Wang et al., 2011).
Antimicrobial and Antiviral Activities
Research on compounds with similar spiro structures has shown promising antimicrobial and antiviral properties. A study reported the synthesis of new spirothiazolidinone derivatives that exhibited strong activity against influenza A virus and human coronavirus, suggesting potential therapeutic applications (Çağla Begüm Apaydın et al., 2020).
Anticancer and Antidiabetic Properties
Another research avenue for similar compounds involves their anticancer and antidiabetic activities. For example, spirothiazolidines analogs were developed and showed significant anticancer activities against human breast and liver carcinoma cell lines, as well as promising antidiabetic properties (E. M. Flefel et al., 2019).
Antifungal Effects
The synthesis of halogen-substituted spiro compounds and their evaluation for fungicidal activity against phytopathogenic fungi have also been explored, indicating the potential use of these compounds in agricultural applications (S. V. Popkov et al., 2016).
Properties
IUPAC Name |
8-[5-chloro-1-(2,4-dichlorophenyl)-6-oxopyridazin-4-yl]-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl3N6O2/c23-14-6-7-17(16(24)12-14)31-20(32)19(25)18(13-26-31)29-10-8-22(9-11-29)27-21(33)30(28-22)15-4-2-1-3-5-15/h1-7,12-13,28H,8-11H2,(H,27,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAARXASMBTIGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)N(N2)C3=CC=CC=C3)C4=C(C(=O)N(N=C4)C5=C(C=C(C=C5)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl3N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501106997 | |
Record name | 8-[5-Chloro-1-(2,4-dichlorophenyl)-1,6-dihydro-6-oxo-4-pyridazinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501106997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338413-92-6 | |
Record name | 8-[5-Chloro-1-(2,4-dichlorophenyl)-1,6-dihydro-6-oxo-4-pyridazinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338413-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-[5-Chloro-1-(2,4-dichlorophenyl)-1,6-dihydro-6-oxo-4-pyridazinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501106997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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